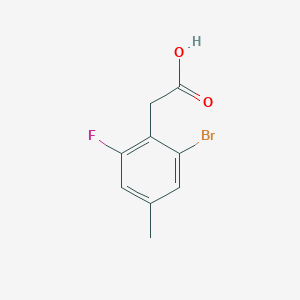![molecular formula C15H21NO3 B13471789 benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate CAS No. 213672-78-7](/img/structure/B13471789.png)
benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a cyclohexyl ring, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate typically involves the reaction of benzyl chloroformate with (1S,2R)-2-(hydroxymethyl)cyclohexylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
- Dissolve (1S,2R)-2-(hydroxymethyl)cyclohexylamine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl N-[(1S,2R)-2-(carboxyl)cyclohexyl]carbamate.
Reduction: Formation of benzyl N-[(1S,2R)-2-(aminomethyl)cyclohexyl]carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The hydroxymethyl and carbamate groups play crucial roles in these interactions by forming hydrogen bonds or covalent bonds with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler compound with a similar carbamate functional group but lacking the cyclohexyl ring.
N-Benzyl-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-2,4,6-trimethylbenzenesulfonamide: A compound with a similar benzyl group but different substituents and functional groups.
Uniqueness
Benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a cyclohexyl ring
Propiedades
Número CAS |
213672-78-7 |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14-/m0/s1 |
Clave InChI |
YGKOCIWFRPQJLH-KBPBESRZSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)CO)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


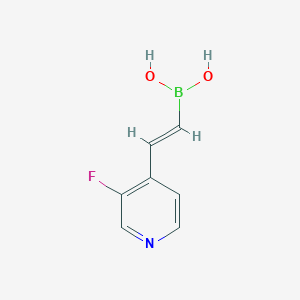

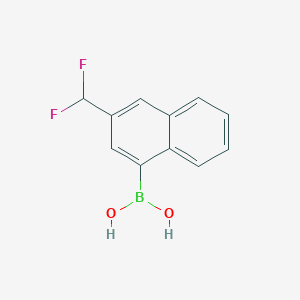
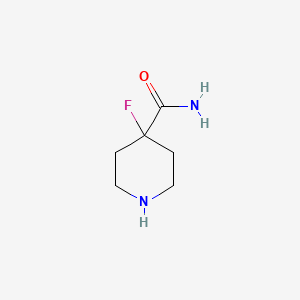

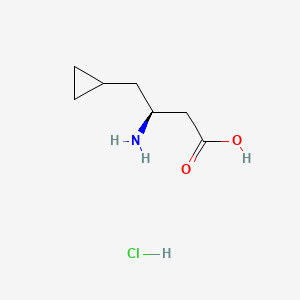
![2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
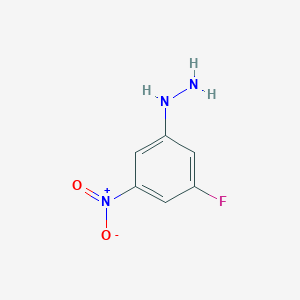
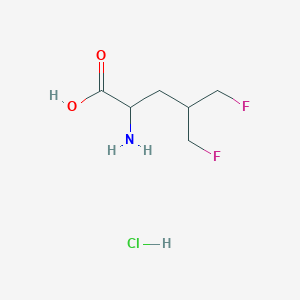
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)


![3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13471783.png)
